molecular formula C14H9F3N2OS B14181653 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline CAS No. 921765-42-6

5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline

Cat. No.: B14181653
CAS No.: 921765-42-6
M. Wt: 310.30 g/mol
InChI Key: RZUUSLVMVKMAIO-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of the trifluoromethoxy group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline typically involves the reaction of 2-aminobenzothiazole with a trifluoromethoxy-substituted aniline derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
  • 5-(1,3-Benzothiazol-2-yl)-2-chloroaniline
  • 5-(1,3-Benzothiazol-2-yl)-2-fluoroaniline

Uniqueness

Compared to similar compounds, 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline exhibits enhanced chemical stability and biological activity due to the presence of the trifluoromethoxy group. This unique functional group contributes to its higher potency and broader spectrum of activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

921765-42-6

Molecular Formula

C14H9F3N2OS

Molecular Weight

310.30 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-6-5-8(7-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2

InChI Key

RZUUSLVMVKMAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)OC(F)(F)F)N

Origin of Product

United States

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